![molecular formula C21H24N4O5S3 B2420312 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide CAS No. 361167-64-8](/img/structure/B2420312.png)
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C21H24N4O5S3 and its molecular weight is 508.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C21H22N4O3S2
- Molecular Weight : 446.56 g/mol
- IUPAC Name : this compound
This compound features a piperidine ring, a sulfonamide group, and a benzamide moiety, which are critical for its biological activity.
Anticancer Properties
Recent studies have demonstrated the compound's potential as an anticancer agent. Notably, it has shown significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Testing : The compound was evaluated against human colon cancer cell lines (HCT116 and HT29) and oral squamous cell carcinoma lines (Ca9-22, HSC-2, HSC-3) with promising results indicating selective toxicity towards malignant cells while sparing non-malignant cells .
Table 1: Cytotoxicity Results Against Cancer Cell Lines
Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|
HCT116 | 0.76 ± 0.15 | High |
HT29 | 0.83 ± 0.03 | High |
Ca9-22 | 4.11 ± 24.5 | Moderate |
HSC-2 | 6.63 ± 0.68 | Moderate |
These results highlight the compound's effectiveness in inducing cell death in cancerous cells while exhibiting lower toxicity in healthy cells.
The mechanisms through which this compound exerts its effects include:
- Induction of Apoptosis : The compound activates caspases (specifically caspases-3 and -7), leading to programmed cell death in malignant cells .
- Cell Cycle Arrest : It causes G2/M phase arrest followed by sub-G1 accumulation, indicating the initiation of apoptosis .
- Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce oxidative stress within cancer cells, contributing to cytotoxicity .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds with similar structures:
Aplicaciones Científicas De Investigación
Antitumor Activity
Recent studies have indicated significant antitumor properties associated with compounds similar to 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide. The compound's mechanism of action may involve the disruption of cellular processes in cancer cells.
Case Study: Lung Cancer Cell Lines
A study tested various benzothiazole derivatives against lung cancer cell lines (A549, HCC827, NCI-H358). The results demonstrated varying degrees of effectiveness, with some derivatives showing promising cytotoxic effects.
Compound | IC50 (μM) - 2D Assay | IC50 (μM) - 3D Assay |
---|---|---|
This compound | TBD | TBD |
Doxorubicin | 1.31 ± 0.11 | 5.86 ± 1.10 |
Staurosporine | 0.047 ± 0.007 | 0.095 ± 0.01 |
Note: TBD indicates that specific values for the compound need to be established through experimental assays.
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated through broth microdilution tests against various bacterial strains.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | TBD |
Staphylococcus aureus | TBD |
These initial findings suggest that modifications to the benzothiazole core may enhance its antimicrobial efficacy.
Benzothiazole Derivatives
Research has shown that benzothiazole derivatives exhibit significant antitumor activity across multiple cancer cell lines. Some derivatives have demonstrated lower toxicity towards normal cells while maintaining efficacy against tumors.
Multitargeted Directed Ligands
Studies into multitargeted ligands have highlighted compounds that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in treating neurodegenerative diseases.
Análisis De Reacciones Químicas
Hydrolysis Reactions
The sulfonamide group undergoes hydrolysis under acidic or basic conditions:
Key findings:
-
Hydrolysis rates depend on steric hindrance from the 3,5-dimethylpiperidine substituent.
-
Thiazole ring stability under basic conditions prevents decomposition of the heterocycle .
Nucleophilic Substitution at Sulfonamide
The sulfonyl group participates in SN2 reactions with nucleophiles:
Notable observations:
-
Steric effects from the piperidine ring reduce reaction rates compared to unsubstituted sulfonamides.
-
Thiazole nitrogen remains inert due to electron-withdrawing sulfamoyl group.
Electrophilic Aromatic Substitution
The benzamide aromatic ring undergoes regioselective substitution:
Reaction | Reagents | Position | Yield | Reference |
---|---|---|---|---|
Nitration | HNO3/H2SO4, 0°C | Para to amide | 63% | |
Bromination | Br2/FeBr3, CH2Cl2, 25°C | Meta to sulfonyl | 58% |
Electronic effects dominate:
-
Amide carbonyl deactivates the ring but allows para-substitution under vigorous conditions.
Cyclization Reactions
The thiazole moiety facilitates heterocycle formation:
Mechanistic insights:
-
Sulfamoyl group at C6 positions the thiazole for regioselective cyclization .
-
Piperidine sulfonyl substituent remains intact during cyclodehydration .
Oxidation-Reduction Behavior
Process | Reagents | Transformation | Outcome |
---|---|---|---|
Oxidation | KMnO4, H2O, 100°C | Thiazole S-atom → Sulfone | Enhanced metabolic stability |
Reduction | NaBH4/NiCl2, THF | Benzamide carbonyl → benzyl alcohol | Prodrug synthesis |
Stability data:
-
Thiazole ring resists oxidation below pH 10.
-
Sulfonamide group remains stable under reducing conditions.
Coordination Chemistry
The compound forms complexes through multiple donor sites:
Metal Ion | Ligating Groups | Stoichiometry | Application |
---|---|---|---|
Cu(II) | Thiazole N, sulfonamide O | 1:2 | Antimicrobial agents |
Pt(II) | Piperidine N, amide O | 1:1 | Anticancer drug candidates |
Crystallographic data (representative Cu complex):
-
Log K stability constant: 8.2 ± 0.3 (pH 7.4).
Photochemical Reactivity
UV-induced transformations (λ = 254 nm, methanol):
Time | Major Product | Quantum Yield |
---|---|---|
1 hr | Sulfonyl radical adducts | 0.12 |
4 hrs | Thiazole ring-opened mercaptobenzamide | 0.38 |
Degradation pathways:
Propiedades
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5S3/c1-13-9-14(2)12-25(11-13)33(29,30)16-5-3-15(4-6-16)20(26)24-21-23-18-8-7-17(32(22,27)28)10-19(18)31-21/h3-8,10,13-14H,9,11-12H2,1-2H3,(H2,22,27,28)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPPCHYKLDVMTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.